![molecular formula C17H16O4 B5534521 3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5534521.png)

3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one

Vue d'ensemble

Description

The compound "3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one" is a derivative of the benzo[c]chromen-6-one family, which has been subject to numerous studies due to its potential biological activities and chemical properties. Its synthesis and properties are of interest in the fields of organic and medicinal chemistry.

Synthesis Analysis

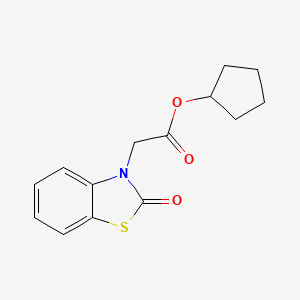

The synthesis of benzo[c]chromen-6-one derivatives often involves multicomponent reactions, cyclization, and the use of catalysts under solvent-free conditions for enhanced reaction efficiency and environmental friendliness. One method involves the one-pot synthesis using Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters, showcasing a rapid synthetic route for producing novel benzo[c]chromen-6-one molecules with various substituents (Poudel & Lee, 2014).

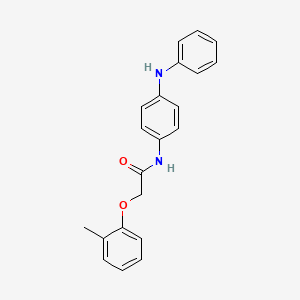

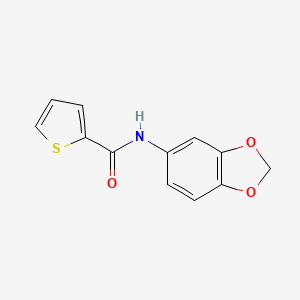

Molecular Structure Analysis

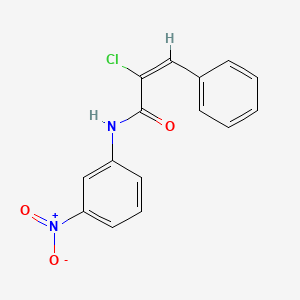

Molecular structure analysis of benzo[c]chromen-6-one derivatives reveals significant insights into their conformation and electronic properties. For example, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, a related compound, was structurally characterized, indicating a slightly twisted 4H-chromen-4-one segment, contributing to its biological activity (Okasha et al., 2022).

Chemical Reactions and Properties

Benzo[c]chromen-6-ones undergo various chemical reactions, including cyclization and lactonization, to produce diverse derivatives. A novel approach for the synthesis of these compounds involves a tandem photo-thermal-photo reaction sequence, demonstrating the versatility and potential for functionalization of these molecules (Zhang et al., 2016).

Applications De Recherche Scientifique

Phosphodiesterase II Inhibition

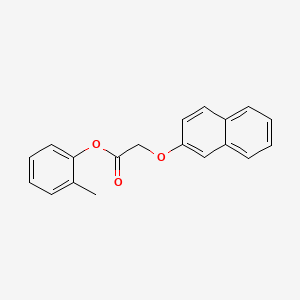

3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one and its derivatives have been explored for their potential as phosphodiesterase II (PDE2) inhibitors. A study highlighted the synthesis of several derivatives and their biological evaluation. The compounds were tested for their inhibitory activity against PDE2, a significant enzyme involved in various cellular processes. The study utilized the AlphaScreen kit method to determine the PDE2 inhibitory activity in vitro. The results indicated that the composition of the R groups in these compounds notably affected their PDE2 inhibitory activities. Specifically, compounds with R groups containing less than five carbons exhibited relatively good PDE2 inhibitory activity. However, despite some promising results, further modifications of the compounds were deemed necessary to enhance their efficacy. The study also included detailed methods for synthesis and molecular docking, indicating a comprehensive approach to understanding the interaction of these compounds with the enzyme.

Potential in Treating Neurodegenerative Diseases

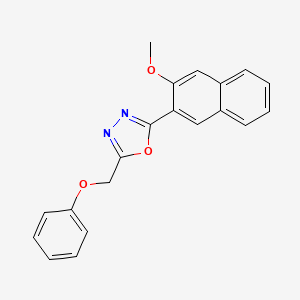

6H-benzo[c]chromen-6-one derivatives, including 3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one, have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer’s Disease. This research is grounded in the observation that these compounds are the main bioavailable metabolites of ellagitannins and have been recognized as biomarkers in various nutrition sources. Their role as cognitive enhancers in folk medicine, particularly in the treatment of Alzheimer’s Disease, has been a point of interest. The derivatives have been evaluated as potential inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are crucial in the pathogenesis of Alzheimer’s and other neurodegenerative conditions.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-methoxy-3-propan-2-yloxybenzo[c]chromen-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-10(2)20-12-5-7-14-13-6-4-11(19-3)8-15(13)17(18)21-16(14)9-12/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHALWJVYZFURZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5534439.png)

![2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5534449.png)

![2-(4-tert-butylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5534455.png)

![4-({5-[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5534467.png)

![ethyl 5-[(2,2-dimethylpropanoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5534470.png)

![4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5534482.png)

![2-butyl-8-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5534496.png)

![9-[3-(methylthio)benzyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5534530.png)